2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid

Description

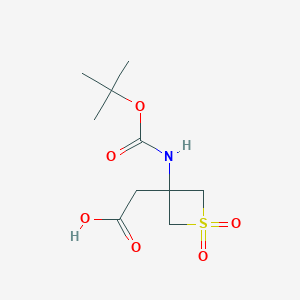

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid is a synthetic organic compound characterized by a thietane (4-membered sulfur-containing ring) core modified with a 1,1-dioxide group, a tert-butoxycarbonyl (Boc)-protected amino moiety, and an acetic acid side chain. Its molecular formula is C₁₄H₂₅NO₄S (corrected from and ), with a molecular weight of 327.38 g/mol (calculated). The compound is identified by CAS number 1335031-87-2 and is used in medicinal chemistry as a building block for protease inhibitors and other bioactive molecules due to its constrained ring structure and Boc-protected amine, which enhances stability during synthesis .

Properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietan-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(4-7(12)13)5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLNRAPHBWJQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of the dioxidothietane ring, which can be achieved through the oxidation of a thietane precursor. The tert-butoxycarbonyl (Boc) group is then introduced to protect the amino group, usually through a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of high-purity reagents and solvents would be essential to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The dioxidothietane ring can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Could be explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then interact with various biological molecules. The dioxidothietane ring may also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Physicochemical Properties

Key Observations:

Biological Activity

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid, commonly referred to as TBCA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TBCA, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of TBCA is , with a molecular weight of approximately 231.25 g/mol. The compound features a tert-butoxycarbonyl (Boc) protective group on the amino functionality, which is often used to enhance the stability and solubility of amino acids in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to TBCA exhibit antimicrobial activity. For instance, studies on disubstituted β-amino acids have shown that they can serve as precursors for potent antimicrobial agents. The presence of the dioxidothietan moiety in TBCA may contribute to its ability to disrupt microbial cell walls or inhibit key metabolic pathways in bacteria .

Enzyme Inhibition

TBCA has been studied for its potential role as an enzyme inhibitor. Specifically, it has been linked to the inhibition of interleukin-1 beta converting enzyme (ICE), which plays a crucial role in inflammatory responses. The inhibition of such enzymes can lead to reduced inflammation and pain, making TBCA a candidate for anti-inflammatory drug development .

Pharmacokinetics

The pharmacokinetic profile of TBCA suggests favorable absorption characteristics due to the presence of the Boc group, which enhances lipophilicity. This property may facilitate better membrane permeability and bioavailability. However, detailed studies on its pharmacokinetics are still limited and warrant further investigation.

Study 1: Synthesis and Biological Evaluation

A study conducted by Politi et al. (2009) synthesized TBCA analogs and evaluated their biological activity against various bacterial strains. The results demonstrated that modifications in the side chains significantly influenced antimicrobial potency, highlighting the importance of structural variations in drug design .

Study 2: Inhibition of ICE

In another investigation, researchers synthesized TBCA as part of a series aimed at developing ICE inhibitors. The study revealed that TBCA exhibited moderate inhibitory activity against ICE, suggesting its potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by functionalization of the thietane ring. A validated approach includes:

- Step 1 : Protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in aqueous or organic media under basic conditions (e.g., triethylamine) .

- Step 2 : Sulfonation or oxidation of the thietane ring to achieve the 1,1-dioxide moiety, often using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid).

- Step 3 : Purification via acid-base extraction (e.g., ethyl acetate/hexane partitioning) and drying over anhydrous MgSO₄ .

Q. Key Data :

| Reagent/Condition | Role | Yield | Reference |

|---|---|---|---|

| Boc anhydride | Amino protection | ~88% | |

| Triethylamine | Base catalyst | - | |

| m-CPBA | Sulfone formation | Variable | - |

Q. How should this compound be stored to maintain stability?

Methodological Answer : Stability is highly dependent on storage conditions:

- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group.

- Incompatibilities : Avoid strong acids/bases, which can cleave the Boc group, and oxidizing agents that may degrade the thietane-dioxide moiety .

- Handling : Use inert atmospheres (N₂/Ar) during weighing to minimize moisture exposure .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

- ¹H NMR : Confirm Boc-group integrity via tert-butyl protons (δ 1.45–1.49 ppm, d, 9H) and thietane-dioxide protons (δ 3.5–4.5 ppm) .

- FTIR : Detect sulfone stretches (1300–1150 cm⁻¹) and Boc carbonyl (1690–1740 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₈N₂O₆S: 330.09) .

Q. What are common impurities, and how are they removed?

Methodological Answer :

- Unprotected amine : Resulting from incomplete Boc protection. Mitigate by optimizing reaction time (24–48 hours) and Boc anhydride stoichiometry (2–3 equivalents) .

- Sulfoxide intermediates : Partial oxidation products. Remove via silica gel chromatography (hexane:ethyl acetate gradient) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer :

- Multi-technique validation : Combine ¹H/¹³C NMR, X-ray crystallography (if crystalline), and high-resolution MS to resolve ambiguities. For example, X-ray can confirm thietane-dioxide geometry .

- Computational modeling : Use DFT (Density Functional Theory) to predict NMR shifts and compare with experimental data .

Q. What experimental design considerations optimize coupling reactions in peptide synthesis?

Methodological Answer :

Q. Design Table :

| Factor | Optimization Strategy |

|---|---|

| Solvent | DMF (anhydrous) |

| Temperature | 0–25°C (prevents Boc cleavage) |

| Stoichiometry | 1.2 equivalents of coupling agent |

Q. How can solubility challenges in aqueous buffers be addressed?

Methodological Answer :

- Co-solvents : Use 10–20% DMSO or acetonitrile to enhance solubility without destabilizing the Boc group.

- pH adjustment : Buffers at pH 6–7 minimize hydrolysis of the sulfone or Boc moieties .

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) post-synthesis while retaining core functionality .

Q. What stability studies are recommended under varying pH and temperature?

Methodological Answer :

- Accelerated degradation studies : Incubate the compound at pH 2–9 and 25–40°C for 24–72 hours.

- Analytical endpoints : Monitor Boc group integrity (HPLC) and sulfone stability (FTIR).

- Findings :

- pH 2–3 : Rapid Boc cleavage (t₁/₂ < 6 hours).

- pH 7–9 : Moderate stability (t₁/₂ > 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.